

Mastering the Elemental: A Guide to Personal Protective Equipment for Handling Iodine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Iodine**

Cat. No.: **B079347**

[Get Quote](#)

For the dedicated researcher, scientist, or drug development professional, the proper handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. **Iodine**, a seemingly ubiquitous halogen, presents a unique set of hazards that demand meticulous attention to safety protocols. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with solid or aqueous **iodine**, ensuring a secure and efficient laboratory environment.

Understanding the Hazard: Why Specific PPE is Crucial

Iodine, in its solid, crystalline form, readily sublimes into a pungent, violet vapor at room temperature. This vapor is a significant respiratory and eye irritant.^[1] Direct contact with solid **iodine** or its concentrated solutions can cause severe skin irritation and burns.^[2] Furthermore, **iodine** is a potent oxidizer and can react vigorously with reducing agents and powdered metals.^[1] The necessity for a comprehensive PPE strategy is therefore rooted in mitigating these primary routes of exposure: inhalation, skin/eye contact, and chemical reactivity.

Foundational Safety: Engineering and Administrative Controls

Before any discussion of PPE, it is critical to emphasize that PPE is the last line of defense. The most effective safety measures are robust engineering and administrative controls.

- Engineering Controls: All work with solid **iodine** or concentrated **iodine** solutions should be conducted within a certified chemical fume hood to control the inhalation of vapors.^[3] An eyewash station and safety shower must be readily accessible in the immediate work area.
^[3]
- Administrative Controls: Your institution's chemical hygiene plan should be reviewed and understood before commencing any work with **iodine**. Standard Operating Procedures (SOPs) for specific tasks involving **iodine** should be written and followed diligently.

A Multi-Layered Defense: Selecting the Appropriate PPE

The selection of PPE should be guided by a thorough risk assessment of the specific procedure being undertaken. The following sections detail the essential PPE components and the rationale behind their selection.

Eye and Face Protection: Shielding Against Vapors and Splashes

Iodine vapor is intensely irritating to the eyes and can cause lacrimation (tearing) and inflammation.^[4] Direct splashes of **iodine** solutions can cause severe eye burns.^[5]

- Minimum Requirement: At a minimum, chemical safety goggles that provide a complete seal around the eyes are mandatory.^[6] Standard safety glasses with side shields do not offer adequate protection against **iodine** vapor.
- Enhanced Protection: When there is a significant risk of splashing, such as during the preparation of large volumes of **iodine** solution or vigorous reactions, a face shield should be worn in conjunction with chemical safety goggles.

Skin and Body Protection: A Barrier Against Burns and Stains

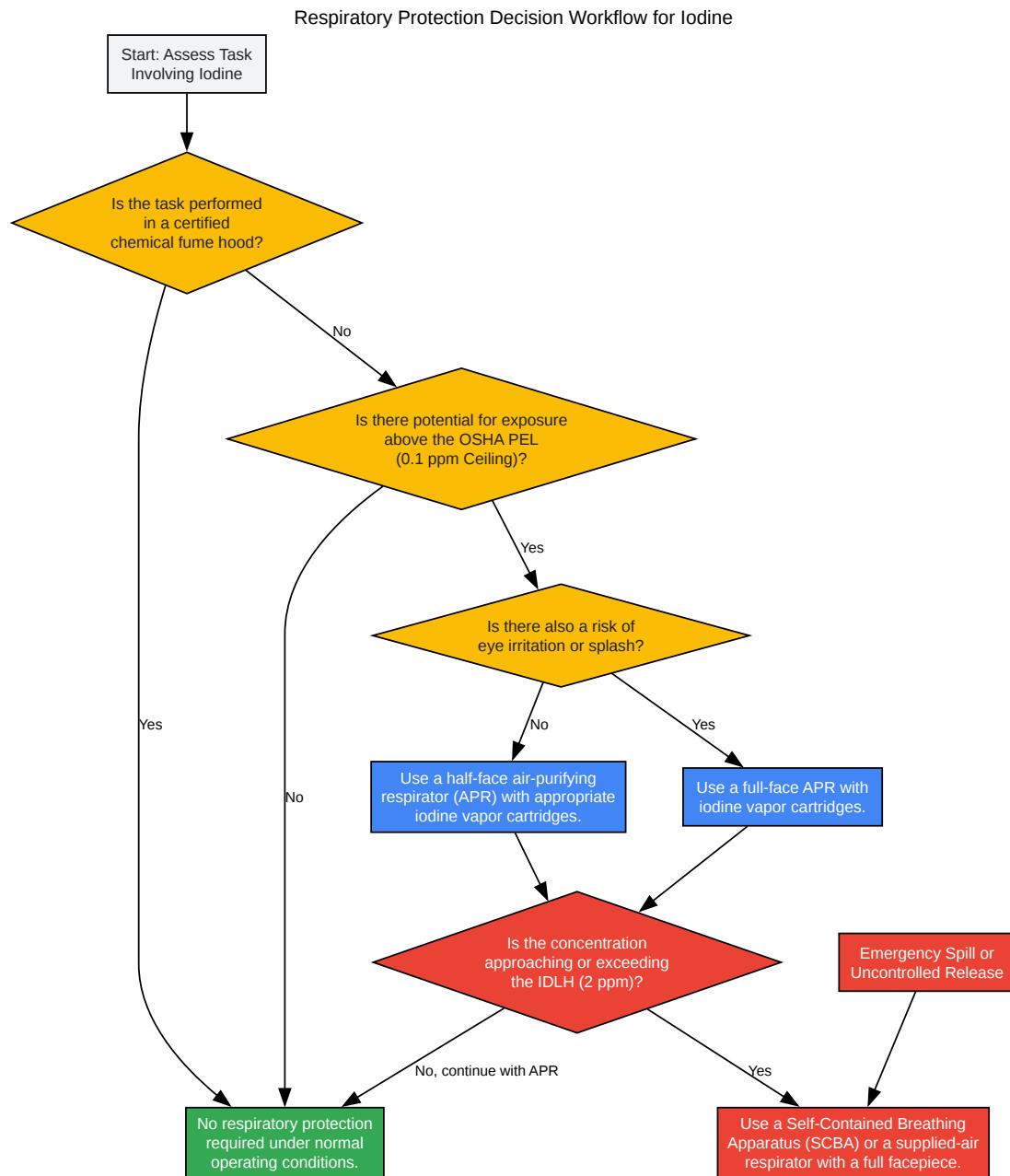
Direct contact with **iodine** can lead to chemical burns and will invariably stain the skin a yellowish-brown color.^[7] Appropriate selection of gloves and lab coats is critical.

The choice of glove material is one of the most important decisions in your PPE protocol. Glove selection should be based on chemical compatibility and breakthrough time—the time it takes for a chemical to permeate the glove material.

While many general-purpose gloves are used in laboratories, not all are suitable for handling **iodine**. Based on available safety data, the following materials offer excellent resistance:

Glove Material	Breakthrough Time	Recommendation
Butyl Rubber	> 8 hours[2]	Excellent: Recommended for prolonged contact and handling of concentrated solutions.
Nitrile Rubber	> 8 hours[2]	Excellent: A common and effective choice for many applications involving iodine.
Neoprene	> 8 hours[2]	Excellent: Provides robust protection, similar to butyl and nitrile.
Viton™	> 8 hours[2]	Excellent: Often used for handling highly corrosive chemicals and offers superior protection against iodine.

- **Field Insight:** While disposable nitrile gloves are common in many labs, for tasks involving prolonged contact or immersion, a heavier-duty glove such as butyl or Viton™ should be considered. Always double-check the manufacturer's specific chemical resistance data for the gloves you are using. It is also good practice to double-glove when handling particularly hazardous materials.


A standard, long-sleeved laboratory coat should be worn at all times to protect against splashes and contamination of personal clothing. Ensure the lab coat is fully buttoned. For large-scale operations, a chemically resistant apron or coveralls may be necessary.

Respiratory Protection: Guarding Against Inhalation Hazards

Iodine's vapor pressure, though relatively low at room temperature, is sufficient to generate hazardous concentrations of vapor, especially in poorly ventilated areas or when heated.^[1] The Occupational Safety and Health Administration (OSHA) has set a Permissible Exposure Limit (PEL) for iodine of 0.1 ppm as a ceiling limit, which should not be exceeded at any time.^[2] The National Institute for Occupational Safety and Health (NIOSH) has a corresponding Recommended Exposure Limit (REL) of 0.1 ppm (Ceiling).^[2] The American Conference of Governmental Industrial Hygienists (ACGIH) has established a Threshold Limit Value (TLV) of 0.01 ppm as an 8-hour time-weighted average (TWA) and a Short-Term Exposure Limit (STEL) of 0.1 ppm.^[2]

The NIOSH Immediately Dangerous to Life or Health (IDLH) concentration for iodine is 2 ppm.

The choice of respiratory protection depends on the potential concentration of iodine vapor in the work environment.

[Click to download full resolution via product page](#)**Caption: Respiratory Protection Decision Workflow for Iodine**

- Below the PEL: For most laboratory-scale operations conducted within a functioning chemical fume hood, respiratory protection is not typically required.
- At or Above the PEL (up to 1 ppm): If there is a potential to exceed the PEL, a NIOSH-approved air-purifying respirator (APR) with cartridges specifically rated for **iodine** vapor should be used. For concentrations up to 1 ppm, a half-face APR may be sufficient, provided separate eye protection is used.
- Above 1 ppm and up to 2 ppm (IDLH): A full-face APR or a supplied-air respirator is necessary.
- Emergency Situations (Above 2 ppm): In the event of a large spill or uncontrolled release where concentrations may exceed the IDLH, a self-contained breathing apparatus (SCBA) is required.[2]

Operational and Disposal Plans

Safe handling extends beyond personal protection to include proper procedures for use, emergency response, and disposal.

Experimental Protocol: Preparation of a 0.05 M Iodine Solution

This protocol outlines the preparation of a standard **iodine** solution, a common task in many laboratories.

Materials:

- 14 g of solid **iodine** (I_2)
- 36 g of potassium iodide (KI)
- 1000 mL volumetric flask
- 100 mL of deionized water
- Dilute hydrochloric acid

- Analytical balance
- Chemical fume hood
- PPE: Chemical safety goggles, face shield, nitrile or butyl gloves, and a lab coat.

Procedure:

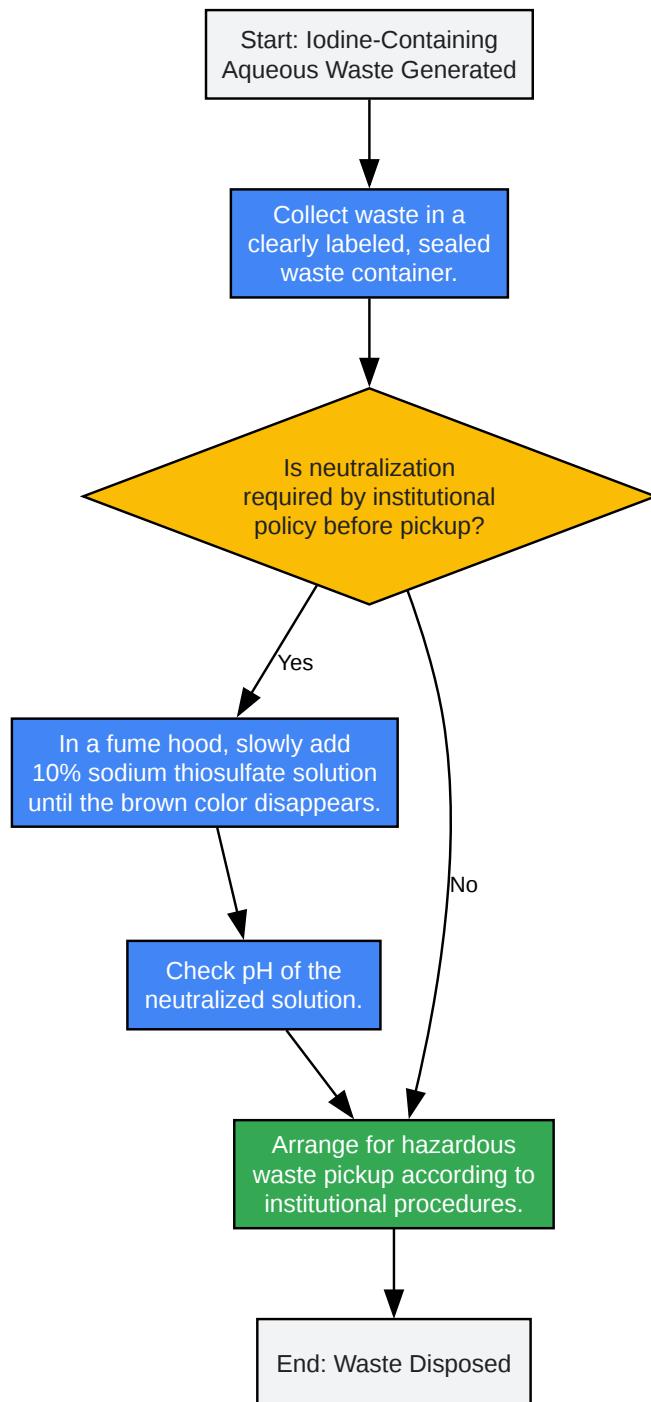
- Work in a Fume Hood: Perform all steps of this procedure inside a certified chemical fume hood.
- Don PPE: Put on your lab coat, safety goggles, face shield, and gloves.
- Prepare KI Solution: In a beaker, dissolve 36 g of potassium iodide in 100 mL of deionized water. The dissolution of KI is endothermic, so the solution will feel cool.
- Dissolve **Iodine**: Slowly add 14 g of solid **iodine** to the potassium iodide solution while stirring. **Iodine** is poorly soluble in water but dissolves readily in a solution of potassium iodide to form the triiodide ion (I_3^-), which keeps the **iodine** in solution.
- Acidify: Add three drops of dilute hydrochloric acid.
- Dilute to Volume: Carefully transfer the concentrated **iodine** solution to a 1000 mL volumetric flask. Rinse the beaker with deionized water several times, adding the rinsings to the volumetric flask.
- Final Dilution: Bring the solution to the 1000 mL mark with deionized water. Stopper the flask and invert it several times to ensure the solution is homogeneous.
- Storage: Transfer the prepared solution to a clean, amber glass bottle and label it appropriately. Store in a cool, dark place.

Emergency Protocol: Iodine Spill Cleanup

In the event of an **iodine** spill, a calm and methodical response is essential.

Required Materials:

- Spill containment kit (absorbent pads, sodium thiosulfate)
- Appropriate PPE (including respiratory protection if necessary)
- Waste disposal bags and labels


Procedure:

- Alert Personnel: Immediately alert others in the vicinity of the spill.
- Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
- Assess the Spill: From a safe distance, assess the extent of the spill and determine if you have the resources and training to clean it up. If not, contact your institution's emergency response team.
- Don PPE: Before re-entering the area, don the appropriate PPE, including chemical safety goggles, a lab coat, double gloves (nitrile or butyl), and, if necessary, a respirator.
- Contain the Spill: For liquid spills, use absorbent pads to contain the spill and prevent it from spreading. For solid spills, gently cover the material to prevent the generation of dust and vapor.
- Neutralize the **Iodine**: Sprinkle solid sodium thiosulfate or a 10% sodium thiosulfate solution over the spill area. This will reduce the elemental **iodine** (I_2) to the less hazardous iodide ion (I^-). The characteristic brown/violet color of the **iodine** should disappear.
- Clean Up: Once neutralized, use absorbent pads or other appropriate materials to clean up the spill.
- Decontaminate: Wipe down the spill area with a detergent solution, followed by clean water.
- Dispose of Waste: All contaminated materials, including gloves and absorbent pads, must be placed in a sealed, labeled hazardous waste container for disposal according to your institution's guidelines.

Disposal Plan: Neutralization and Waste Management

Iodine-containing waste should never be disposed of down the drain. It must be collected and treated as hazardous waste.

Iodine Waste Disposal Workflow

[Click to download full resolution via product page](#)

Caption: **Iodine** Waste Disposal Workflow

By adhering to these comprehensive guidelines, researchers can confidently and safely handle **Iodine**, ensuring the protection of themselves, their colleagues, and the integrity of their scientific pursuits.

References

- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: **Iodine**.
- Centers for Disease Control and Prevention. (n.d.). **Iodine** - IDLH. National Institute for Occupational Safety and Health (NIOSH).
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: **Iodine**. National Institute for Occupational Safety and Health (NIOSH).
- U.S. Food & Drug Administration. (2025, February 27). BAM R40: Lugol's **Iodine** Solution.
- CLEAPSS. (2022). Student safety sheets 56 **Iodine**.
- wikiHow. (2025, January 26). 3 Ways to Prepare **Iodine** Solution.
- American Conference of Governmental Industrial Hygienists. (n.d.). **Iodine** and Iodides.
- Duke University. (2018, November 2). Standard Operating Procedure for work with Chemical name/class: **Iodine**.
- Occupational Safety and Health Administration. (n.d.). **Iodine**. United States Department of Labor.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 807, **Iodine**.
- Carolina Biological Supply Company. (n.d.). SDS- **Iodine** Solution.
- Pharmaguideline. (2010, September 24). Preparation and Standardization of 0.05 M **Iodine**.
- Pharma Updater. (2023, February 28). Procedure for preparation and standardization 0.1 N **Iodine**.
- Oregon State University. (n.d.). Glove Material Breakthrough Time after Total Immersion.
- WorkSafeBC. (2010). **Iodine** - E-Limit.
- Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
- ScienceLab.com. (2013, October 17). **Iodine**, Crystal Safety Data Sheet.
- North Safety Products. (n.d.). Chemical Resistance Guide.
- MSA. (n.d.). **Iodine** Vapor Respirator Cartridge For Comfo® Series Respirators.
- Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide.
- Collect and Recycle. (n.d.). **Iodine** Disposal For Businesses.
- University of Pennsylvania. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. EHRS.

- Catawba County Schools. (n.d.). **Iodine** Solution Safety Data Sheet.
- M.C.C. Science. (n.d.). An **iodine** / thiosulfate titration.
- Prudent Practices in the Laboratory. (n.d.). LCSS: **Iodine**. National Academies Press.
- GazFinder. (n.d.). Gas detectors and respiratory protection equipments I2 (**iodine**).
- Becky Aktsiaselts. (n.d.). Chemical Resistance Table for Gloves.
- Study Mind. (n.d.). Transition Metals - **Iodine**-Sodium Thiosulfate Titrations (A-Level Chemistry).
- ResearchGate. (n.d.). Iodometry. Titration with Sodium Thiosulfate.
- Mallinckrodt Baker, Inc. (n.d.). **Iodine** Safety Data Sheet.
- University of California, Santa Cruz. (n.d.). Resistance To Chemicals of Common Glove Materials.
- YouTube. (2020, July 3). **Iodine** / Thiosulfate Redox Titration Demonstration. MaChemGuy.
- 3M. (n.d.). Respirator Selection Guide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nj.gov [nj.gov]
- 2. fishersci.com [fishersci.com]
- 3. safety.duke.edu [safety.duke.edu]
- 4. pccarx.com [pccarx.com]
- 5. IODINE | Occupational Safety and Health Administration [osha.gov]
- 6. Iodine - IDLH | NIOSH | CDC [cdc.gov]
- 7. IODINE AND IODIDES - ACGIH [acgih.org]
- To cite this document: BenchChem. [Mastering the Elemental: A Guide to Personal Protective Equipment for Handling Iodine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b079347#personal-protective-equipment-for-handling-iodine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com